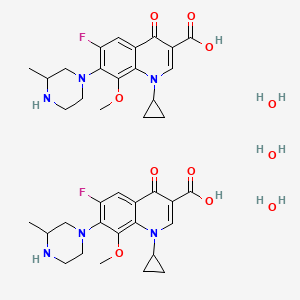Gatifloxacin sesquihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Understanding Antibacterial Activity:
- Researchers continue to investigate the mechanisms of action of Gatifloxacin against various bacteria. This helps scientists understand how the drug works and identify potential targets for developing new antibiotics [Source: National Institutes of Health (.gov) website on Gatifloxacin, ].
Exploring New Applications:
- Studies have explored the potential use of Gatifloxacin against emerging pathogens and multidrug-resistant bacteria. These studies aim to identify new treatment options for difficult-to-treat infections [Source: "Comparative in vitro activity of levofloxacin, gatifloxacin, and moxifloxacin against Chlamydia trachomatis and Neisseria gonorrhoeae" published in Antimicrobial Agents and Chemotherapy, ].
Researching Drug Delivery Systems:
- Scientists are investigating methods to improve the delivery of Gatifloxacin. This includes exploring new formulations that may enhance the drug's effectiveness or reduce its side effects [Source: "Ultrasound-assisted gatifloxacin delivery in mouse cornea, in vivo" published in the National Institutes of Health (.gov) website, ].
Gatifloxacin sesquihydrate is a compound derived from gatifloxacin, an antibiotic belonging to the fourth-generation fluoroquinolone class. It is characterized by its chemical formula and a molecular weight of approximately 804.85 g/mol. Gatifloxacin itself is known for its broad-spectrum antibacterial activity, primarily targeting Gram-positive and Gram-negative bacteria by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription .
- Gatifloxacin use has been associated with serious side effects, including disabling tendinitis, nerve damage, and psychiatric problems [].
- Due to these safety concerns, the FDA discontinued its approval for oral and intravenous formulations in 2008 []. However, it is still available in some countries as eye drops for treating bacterial conjunctivitis [].
- Hydrolysis: In aqueous environments, gatifloxacin can hydrolyze due to the presence of water, leading to the formation of less active or inactive metabolites.
- Degradation: Under acidic or basic conditions, gatifloxacin may degrade, affecting its potency.
- Complexation: The sesquihydrate form can interact with metal ions, potentially influencing its bioavailability and efficacy.
The stability of gatifloxacin sesquihydrate in different pH environments is crucial for its application in pharmaceuticals .
Gatifloxacin exhibits significant bactericidal activity through the inhibition of bacterial DNA synthesis. Its mechanism involves:
- Inhibition of DNA Gyrase: Gatifloxacin binds to DNA gyrase with high affinity, preventing the enzyme from unwinding DNA strands necessary for replication.
- Inhibition of Topoisomerase IV: This enzyme is essential for separating replicated DNA strands; gatifloxacin's action here further disrupts bacterial cell division .
The compound has shown effectiveness against various pathogens, including those responsible for respiratory tract infections, although it has been associated with adverse effects like dysglycemia, leading to its withdrawal from non-ophthalmic applications by the FDA .
Gatifloxacin sesquihydrate can be synthesized through several methods:
- Chemical Synthesis: Starting from 1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline derivatives, gatifloxacin is synthesized using various organic reactions including acylation and cyclization.
- Hydration Process: The anhydrous form can be converted to sesquihydrate by controlled hydration processes under specific conditions of temperature and humidity.
- Crystallization: Purification through crystallization techniques can yield gatifloxacin sesquihydrate from organic solvents .
Gatifloxacin sesquihydrate has several applications in medicine and research:
- Antibiotic Therapy: Primarily used in treating bacterial infections, particularly those resistant to other antibiotics.
- Ophthalmic Solutions: The compound is utilized in eye drops for treating bacterial conjunctivitis under the brand name Zymar®.
- Research: It serves as a reference standard in pharmacological studies and drug formulation development .
Studies have shown that gatifloxacin sesquihydrate interacts with various biological systems:
- Drug Interactions: It may alter the metabolism of other drugs due to its influence on cytochrome P450 enzymes. This necessitates careful monitoring when co-administered with other medications.
- Adverse Effects: The compound has been linked to metabolic disturbances such as hyperglycemia and hypoglycemia, necessitating caution in diabetic patients .
Several compounds share structural or functional similarities with gatifloxacin sesquihydrate:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ciprofloxacin | Broad-spectrum activity; used for urinary tract infections. | |
| Levofloxacin | S-enantiomer of ofloxacin; effective against respiratory infections. | |
| Moxifloxacin | Enhanced activity against anaerobic bacteria; longer half-life. |
Gatifloxacin's unique structure, particularly its methoxy group and cyclopropyl moiety, contributes to its distinct pharmacological profile compared to these similar compounds. Its higher affinity for bacterial enzymes makes it particularly effective but also raises concerns regarding side effects that are less prevalent in some other fluoroquinolones .
UNII
GHS Hazard Statements
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
Pictograms

Irritant








